Dexloxiglumide

Catalog No.
S525778
CAS No.
119817-90-2
M.F
C21H30Cl2N2O5
M. Wt
461.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexloxiglumide

CAS Number

119817-90-2

Product Name

Dexloxiglumide

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Dexloxiglumide; CR-2017; CR2017; CR 2017.

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Description

The exact mass of the compound Dexloxiglumide is 460.1532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. It belongs to the ontological category of glutamic acid derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Gut Function

    Researchers have utilized dexloxiglumide to study the role of CCK in various gastrointestinal processes. By blocking CCK1 receptors, scientists can observe changes in gut motility, pancreatic enzyme secretion, and satiety signaling. This helps elucidate the complex interplay of hormones in digestion ().

  • Irritable Bowel Syndrome (IBS) Research

    Studies have explored the potential of dexloxiglumide in managing IBS symptoms, particularly diarrhea-predominant IBS. The rationale lies in CCK's role in intestinal fluid secretion. Blocking CCK1 receptors with dexloxiglumide could potentially reduce diarrhea (). However, more research is required to establish its efficacy and safety for IBS treatment.

  • Investigating Drug Interactions

    Dexloxiglumide's interaction with other medications is a subject of research. Studies examine how drugs metabolized by the same enzymes as dexloxiglumide (e.g., CYP3A4) might affect its absorption or clearance from the body (). This knowledge is crucial for ensuring safe and effective drug combinations.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

460.1532

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69DY40RH9B

Drug Indication

For the treatment of Irritable Bowel Syndrome (IBS) and Gastroesophageal Reflux Disease (GERD).

Pharmacology

Dexloxiglumide is a selective cholecystokinin type A (CCKA) receptor antagonist. In October 2003, following the completion of two phase III clinical studies involving dexloxiglumide in women with constipation-predominant irritable bowel syndrome (IBS), Forest Laboratories decided to discontinue development of the drug for this indication. The results of the studies showed that dexloxiglumide did not show statistically significant favorability over placebo. Rotta Research is continuing a phase III trial of a different design in Europe for the IBS indication and also for gastroesophogeal reflux disease.

Mechanism of Action

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension.

Other CAS

119817-90-2

Wikipedia

Dexloxiglumide

Dates

Modify: 2023-08-15
1: Serra J, Caballero N. Dexloxiglumide for the treatment of constipation predominant irritable bowel syndrome. Expert Opin Pharmacother. 2016 Oct;17(14):1969-74. doi: 10.1080/14656566.2016.1229306. Epub 2016 Sep 8. PubMed PMID: 27590736.
2: Morton MF, Barrett TD, Yan W, Freedman JM, Lagaud G, Prendergast CE, Moreno V, Pyati J, Figueroa K, Li L, Wu X, Rizzolio M, Breitenbucher JG, McClure K, Shankley NP. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propio nate (JNJ-17156516), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide. J Pharmacol Exp Ther. 2007 Nov;323(2):562-9. Epub 2007 Aug 7. PubMed PMID: 17684117.
3: Persiani S, D'Amato M, Jakate A, Roy P, Wangsa J, Kapil R, Rovati LC. Pharmacokinetic profile of dexloxiglumide. Clin Pharmacokinet. 2006;45(12):1177-88. Review. PubMed PMID: 17112294.
4: Maselli MA, Mennuni L. CCK1 receptor antagonist, dexloxiglumide: effects on human isolated gallbladder. Potential clinical applications. Minerva Gastroenterol Dietol. 2003 Sep;49(3):211-6. PubMed PMID: 16484960.
5: Jakate AS, Roy P, Patel A, Abramowitz W, Persiani S, Wangsa J, Kapil R. Effect of azole antifungals ketoconazole and fluconazole on the pharmacokinetics of dexloxiglumide. Br J Clin Pharmacol. 2005 Nov;60(5):498-507. PubMed PMID: 16236040; PubMed Central PMCID: PMC1884936.
6: Roy P, Wangsa J, Patel A, Nolting A, Persiani S, Abramowitz W, Kapil R. The single-dose pharmacokinetics of the novel CCK1 receptor antagonist, dexloxiglumide, are not influenced by age and gender. Int J Clin Pharmacol Ther. 2005 Sep;43(9):444-51. PubMed PMID: 16163898.
7: Cremonini F, Camilleri M, McKinzie S, Carlson P, Camilleri CE, Burton D, Thomforde G, Urrutia R, Zinsmeister AR. Effect of CCK-1 antagonist, dexloxiglumide, in female patients with irritable bowel syndrome: a pharmacodynamic and pharmacogenomic study. Am J Gastroenterol. 2005 Mar;100(3):652-63. PubMed PMID: 15743365.
8: Roy P, Jakate AS, Patel A, Abramowitz W, Wangsa J, Persiani S, Kapil R. Effect of multiple-dose dexloxiglumide on the pharmacokinetics of oral contraceptives in healthy women. J Clin Pharmacol. 2005 Mar;45(3):329-36. Erratum in: J Clin Pharmacol. 2005 May;45(5):603. PubMed PMID: 15703367.
9: Webber C, Stokes CA, Persiani S, Makovec F, McBurney A, Kapil RP, John BA, D'Amato M, Chasseaud LF. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the dog. Eur J Drug Metab Pharmacokinet. 2004 Jan-Mar;29(1):15-23. PubMed PMID: 15151166.
10: Hall M, Persiani S, Cheung YL, Matthews A, Cybulski ZR, Holding JD, Kapil R, D'Amato M, Makovec F, Rovati LC. Interaction of dexloxiglumide, a cholecystokinin type-1 receptor antagonist, with human cytochromes P450. Biopharm Drug Dispos. 2004 May;25(4):163-76. PubMed PMID: 15108219.
11: Webber C, Stokes CA, Persiani S, Makovec F, McBurney A, Kapil RP, John BA, Houchen TL, D'Amato M, Chasseaud LF. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat. Eur J Drug Metab Pharmacokinet. 2003 Jul-Sep;28(3):201-12. PubMed PMID: 14527093.
12: Tolle-Sander S, Grill A, Joshi H, Kapil R, Persiani S, Polli JE. Characterization of dexloxiglumide in vitro biopharmaceutical properties and active transport. J Pharm Sci. 2003 Oct;92(10):1968-80. PubMed PMID: 14502537.
13: Webber C, Roth A, Persiani S, Peard AJ, Makovec F, Kapil RP, John BA, Holding JD, D'amato M, Cybulski ZR, Chasseaud LF, Rovati LC. Pharmacokinetics and metabolism of the cholecystokinin antagonist dexloxiglumide in male human subjects. Xenobiotica. 2003 Jun;33(6):625-41. PubMed PMID: 12851039.
14: Brodie R, Peard A, Roth A, Persiani S, Makovec F, D'Amato M. Development and validation of a bioanalytical method for the determination of the cholecystokinin type-1 (CCK(1)) receptor antagonist dexloxiglumide in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jan 25;784(1):91-100. PubMed PMID: 12504186.
15: Varga G. Dexloxiglumide Rotta Research Lab. Curr Opin Investig Drugs. 2002 Apr;3(4):621-6. Review. PubMed PMID: 12090734.
16: Persiani S, D'Amato M, Makovec F, Tavares IA, Bishai PM, Rovati LC. Pharmacokinetics of dexloxiglumide after administration of single and repeat oral escalating doses in healthy young males. Int J Clin Pharmacol Ther. 2002 May;40(5):198-206. PubMed PMID: 12051571.
17: Varga G, Kisfalvi K, D'Amato M, Scarpignato C. Effect of a new CCK-A receptor antagonist, dexloxiglumide, on the exocrine pancreas in the rat. J Physiol Paris. 1997 May-Oct;91(3-5):257-64. PubMed PMID: 9403804.
18: Scarpignato C, Kisfalvi I, D'Amato M, Varga G. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo. Aliment Pharmacol Ther. 1996 Jun;10(3):411-9. PubMed PMID: 8791971.

Explore Compound Types